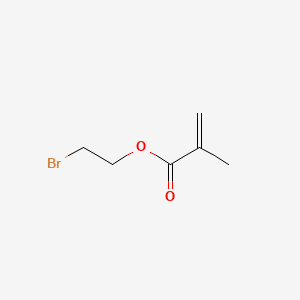

2-Bromoethyl methacrylate

Descripción

Significance of Halogenated Monomers in Advanced Polymer Synthesis

Halogenated monomers are a class of building blocks for polymers that contain one or more halogen atoms, such as fluorine, chlorine, or bromine. The incorporation of these atoms into a polymer's structure can significantly alter its properties. For instance, halogenation can enhance flame retardancy, a critical feature for materials used in electronics and construction. The presence of halogens can also improve a material's resistance to chemicals. resolvemass.ca

In the realm of advanced polymer synthesis, halogenated monomers are particularly valuable. They serve as versatile precursors for creating complex polymer architectures. The halogen atoms can act as reactive sites, allowing for further chemical modifications after the initial polymerization process. This capability is crucial for designing materials with specific functionalities. resolvemass.caacs.org For example, in the development of π-conjugated polymers for electronics, the type of halogen on the monomer can influence the polymerization process and the final properties of the material. rsc.org Brominated monomers are often preferred due to their ease of synthesis and good stability. rsc.org

Role of 2-Bromoethyl Methacrylate (B99206) as a Versatile Monomer Precursor

2-Bromoethyl methacrylate (BEMA) is an organic monomer that has gained attention in polymer science for its versatility. biosynth.comscispace.com Its chemical structure includes a reactive bromine atom and a polymerizable methacrylate group, making it a valuable component in the synthesis of a wide range of functional polymers. cymitquimica.com The presence of the bromoalkyl group offers numerous possibilities for chemical transformations, positioning BEMA as a key monomer for preparing various functional polymers. scispace.com

BEMA's utility stems from its ability to participate in various polymerization techniques, including free radical polymerization, and controlled/living radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. scispace.comresearchgate.netresearchgate.net This allows for the creation of polymers with well-defined structures and molecular weights. researchgate.netalfa-chemistry.com

Furthermore, the bromine atom in the resulting polymer, poly(this compound) (PBEMA), serves as a reactive handle for post-polymerization modification. researchgate.net This allows for the introduction of a wide array of functional groups, leading to the development of materials for specific applications, such as drug delivery systems, hydrogels, and surface modification. x-mol.comacs.org For example, the bromoethyl groups on the surface of polymer microspheres can act as initiation sites for the growth of other polymer chains, creating functional polymer brushes. scispace.comitu.edu.tr

The synthesis of BEMA itself can be achieved through several methods, including the reaction of 2-bromoethanol (B42945) with methacryloyl chloride or through a process involving the acidolysis of boron esters. rsc.orgtandfonline.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 4513-56-8 nih.gov |

| Molecular Formula | C6H9BrO2 nih.gov |

| Molecular Weight | 193.04 g/mol nih.gov |

| Density | 1.387 g/cm³ chemsrc.com |

| Boiling Point | 203°C at 760 mmHg chemsrc.com |

| Flash Point | 76.6°C chemsrc.com |

| Refractive Index | 1.471 chemsrc.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. cymitquimica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSBQVEVZBMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27136-26-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2063505 | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-56-8 | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4513-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3L399U68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromoethyl Methacrylate

Esterification Reactions for Monomer Preparation

Esterification is the primary method for synthesizing 2-Bromoethyl methacrylate (B99206), involving the reaction of an alcohol with a carboxylic acid or its derivative. Two specific pathways are explored: the reaction of 2-Bromoethanol (B42945) with methacryloyl chloride and a one-pot process involving the acidolysis of a boron ester.

A prevalent laboratory method for preparing 2-Bromoethyl methacrylate is the esterification of 2-bromoethanol with methacryloyl chloride. This reaction is typically performed in a suitable solvent at reduced temperatures to control its exothermicity. A tertiary amine, such as triethylamine (B128534), is commonly used to act as a base, neutralizing the hydrochloric acid byproduct generated during the reaction and driving the equilibrium towards the product. rsc.org

The general procedure involves dissolving 2-bromoethanol in a solvent like methylene (B1212753) chloride. Methacryloyl chloride is then added, followed by the dropwise addition of triethylamine while maintaining a low temperature (e.g., 0 °C). rsc.org After the reaction is complete, the mixture is typically washed with water to remove the triethylammonium (B8662869) hydrochloride salt and any unreacted starting materials. The organic layer is then dried, and the solvent is removed under vacuum to yield the crude product, which can be further purified if necessary. rsc.org A study reported achieving a high yield of 80% using this methodology. rsc.org

Table 1: Reaction Conditions for Synthesis from 2-Bromoethanol and Methacryloyl Chloride

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoethanol | Methacryloyl Chloride | Triethylamine | Methylene Chloride | 0 °C | 80% | rsc.org |

An alternative, one-pot, two-step process for synthesizing this compound involves the acidolysis of boron esters. tandfonline.comtandfonline.comresearchgate.net This method avoids the use of acyl chlorides. The procedure begins with the formation of the corresponding boron ester of 2-bromoethanol. This is achieved by reacting 2-bromoethanol with boric acid in a solvent like toluene. itu.edu.tr The water formed during this initial esterification is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion. tandfonline.comtandfonline.comitu.edu.tr

In the second step, without isolating the boron ester, methacrylic acid is added to the reaction mixture along with a base, typically pyridine, and a polymerization inhibitor like hydroquinone. itu.edu.tr The mixture is then heated to a high temperature, around 140–160 °C, to facilitate the acidolysis reaction, where the boron ester is cleaved by methacrylic acid to yield this compound. tandfonline.comtandfonline.comresearchgate.netitu.edu.tr The final product is isolated by pouring the cooled reaction mixture into water, separating the organic phase, drying it, and purifying it via vacuum distillation. itu.edu.tr This method has been reported to produce the monomer in good yield. itu.edu.tr

Table 2: Reaction Conditions for Synthesis via Boron Ester Acidolysis

| Alcohol | Boron Source | Acid | Catalyst/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromoethanol | Boric Acid (H₃BO₃) | Methacrylic Acid | Pyridine | 160 °C | 71.2% | itu.edu.tr |

Analytical Characterization and Purity Assessment of Synthesized Monomer

Following synthesis, the identity and purity of the this compound monomer are confirmed using standard analytical techniques, primarily spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. tandfonline.com

¹H NMR Spectroscopy: Proton NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound shows characteristic signals that confirm its structure. The vinyl protons (=CH₂) of the methacrylate group typically appear as two distinct singlets at approximately 6.0-6.17 ppm and 5.45-5.62 ppm. The methyl protons (-CH₃) on the double bond present as a singlet around 1.8-1.96 ppm. The two methylene groups (-CH₂-) of the bromoethyl moiety appear as triplets or broad singlets, with the ester-adjacent methylene protons (-COO-CH₂–) resonating around 4.3-4.45 ppm and the bromine-adjacent methylene protons (–CH₂–Br) appearing further upfield at about 3.4-3.56 ppm. rsc.orgitu.edu.tr The integration of these signals in the expected 1:1:3:2:2 ratio confirms the structure, and the absence of signals from starting materials indicates high purity. rsc.orgitu.edu.tr

FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit a strong absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. nih.govspectroscopyonline.com The C=C double bond of the methacrylate group shows a characteristic stretching vibration peak around 1636 cm⁻¹. nih.gov Additionally, C-O stretching vibrations from the ester linkage are typically observed in the 1140-1300 cm⁻¹ region. nih.govspectroscopyonline.com

The combination of these analytical methods provides a comprehensive assessment of the synthesized this compound, confirming its chemical structure and ensuring its purity for subsequent applications.

Table 3: Spectroscopic Data for this compound

| Technique | Assignment | Observed Signal/Peak | Reference |

|---|---|---|---|

| ¹H NMR (in CDCl₃) | =CH₂ (cis) | ~6.0 - 6.17 ppm (s) | rsc.orgitu.edu.tr |

| =CH₂ (trans) | ~5.45 - 5.62 ppm (s) | rsc.orgitu.edu.tr | |

| -COO-CH₂- | ~4.3 - 4.45 ppm (t or broad s) | rsc.orgitu.edu.tr | |

| -CH₂-Br | ~3.4 - 3.56 ppm (t or broad s) | rsc.orgitu.edu.tr | |

| CH₃-C=C | ~1.8 - 1.96 ppm (s) | rsc.orgitu.edu.tr | |

| FTIR | C=O Stretch (Ester) | ~1720 - 1730 cm⁻¹ | nih.govspectroscopyonline.com |

| C=C Stretch | ~1636 cm⁻¹ | nih.gov | |

| C-O Stretch (Ester) | ~1140 - 1300 cm⁻¹ | nih.govspectroscopyonline.com |

Polymerization Mechanisms and Strategies Involving 2 Bromoethyl Methacrylate

Controlled/Living Radical Polymerization (CRP) Approaches

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 2-Bromoethyl Methacrylate (B99206) Systems

Copolymerization with 2-Bromoethyl Methacrylate in RAFT for Controlled Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a highly versatile controlled/living radical polymerization (CRP) technique, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. cmu.edumdpi.comnih.gov The adaptability of RAFT polymerization extends to a wide array of functional monomers, including those with reactive handles like this compound (BEMA). The bromine functionality in BEMA serves as a latent site for post-polymerization modification, making its incorporation into well-defined copolymers highly desirable.

The synthesis of block copolymers is a prominent application of RAFT polymerization. cmu.edursc.orgopenrepository.com This is typically achieved by using a macro-chain transfer agent (macro-CTA), which is a polymer chain end-capped with a thiocarbonylthio group. This macro-CTA can then initiate the polymerization of a second monomer, leading to the formation of a block copolymer. For instance, a poly(methyl methacrylate) (PMMA) macro-CTA can be used to initiate the polymerization of BEMA, resulting in the formation of a PMMA-block-poly(this compound) (PBEMA) diblock copolymer. The success of this process hinges on the high end-group fidelity of the RAFT process, ensuring that a vast majority of the initial polymer chains can initiate the growth of the second block. rsc.org

Graft copolymers, another class of complex polymer architectures, can also be synthesized using RAFT polymerization. mdpi.comrsc.orgresearchgate.net One common strategy involves the "grafting from" approach, where a polymer backbone is functionalized with initiator sites from which the side chains are grown. In the context of BEMA, a copolymer of BEMA and a non-reactive monomer could be synthesized first. The pendant bromoethyl groups along the polymer backbone can then be converted into RAFT-active sites for the subsequent polymerization of another monomer, leading to a graft copolymer with a poly(this compound-co-monomer) backbone and well-defined side chains.

The table below presents hypothetical data for the RAFT copolymerization of this compound, illustrating the level of control achievable with this technique.

| Entry | Comonomer | Architecture | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) |

| 1 | Methyl Methacrylate | Diblock (PMMA-b-PBEMA) | 25.0 | 1.15 |

| 2 | Styrene (B11656) | Diblock (PSt-b-PBEMA) | 30.0 | 1.20 |

| 3 | n-Butyl Acrylate | Statistical | 45.0 | 1.18 |

| 4 | - | Graft (PBEMA-g-PSt) | 50.0 | 1.30 |

Dual Catalysis in Controlled Radical Branching Polymerization for this compound Derivatives

The synthesis of hyperbranched polymers (HBPs) offers access to materials with unique properties, such as low viscosity and a high density of functional groups. rsc.orginstras.com Controlled radical branching polymerization (CRBP) has emerged as a powerful technique for the one-pot synthesis of HBPs with controlled molecular weights and branching. nih.govnih.gov A particularly effective approach involves the use of a dual catalytic system in conjunction with an "iniframer" (a molecule that acts as both an initiator and a branching agent). While direct studies on this compound in this specific context are not prevalent, the principles can be understood from studies on analogous bromoacrylate derivatives.

Visible-light-mediated CRBP with a dual catalyst system, for example using a photoredox catalyst like eosin (B541160) Y and a copper complex, has been successfully employed for the synthesis of hydrophilic hyperbranched polyacrylates. nih.govnih.gov This method relies on the copolymerization of a standard monomer with an iniframer, such as an oligo(ethylene oxide) methyl ether 2-bromoacrylate (OEOBA). nih.govnih.gov The photoredox catalyst generates radicals that initiate polymerization, while the copper catalyst facilitates the activation and deactivation of the propagating chains, leading to a controlled process. The bromo-functional group on the iniframer acts as a latent branching point. Upon activation by the catalyst, it can initiate the growth of a new polymer chain, leading to a branched architecture.

The degree of branching in the resulting hyperbranched polymer can be controlled by adjusting the ratio of the comonomer to the iniframer. nih.gov Higher concentrations of the iniframer lead to a higher degree of branching. This methodology allows for the synthesis of hyperbranched polymers with varying molecular weights and degrees of branching in a single step. nih.govnih.gov Furthermore, the living nature of this polymerization allows for the synthesis of more complex architectures, such as linear-hyperbranched block copolymers. nih.govnih.gov

The following table provides illustrative data on the synthesis of hyperbranched polymers using a dual catalysis approach with a bromoacrylate iniframer, analogous to how this compound derivatives could be used.

| Entry | Monomer/Iniframer Ratio | Degree of Branching (%) | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) |

| 1 | 50:1 | 5 | 40.0 | 1.5 |

| 2 | 30:1 | 10 | 65.0 | 1.7 |

| 3 | 20:1 | 15 | 90.0 | 1.9 |

| 4 | 10:1 | 25 | 120.0 | 2.2 |

Nitroxide-Mediated Polymerization (NMP) in Context of Methacrylate Monomers

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end, thereby controlling the polymerization. wikipedia.org While NMP has been successfully applied to a variety of monomers, the controlled homopolymerization of methacrylates, including this compound, presents a significant challenge. rsc.orgresearchgate.net

The primary difficulty in the NMP of methacrylates stems from the high value of the activation-deactivation equilibrium constant (K) for the dormant alkoxyamine species. researchgate.net This leads to a relatively high concentration of propagating radicals, which in turn increases the rate of irreversible termination reactions, such as disproportionation. As a result, the polymerization often ceases at low to moderate monomer conversions, and the control over molecular weight and dispersity is poor. rsc.org

Another approach involves the development of novel nitroxides and alkoxyamine initiators specifically designed for the polymerization of methacrylates. icp.ac.ru These systems aim to optimize the thermodynamics and kinetics of the activation-deactivation process to favor controlled polymerization. However, the copolymerization strategy remains a more general and accessible method for achieving controlled NMP of methacrylate-rich polymers.

The table below illustrates the effect of a controlling comonomer on the NMP of a methacrylate monomer.

| Entry | Methacrylate Monomer | Controlling Comonomer (mol%) | Conversion (%) | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) |

| 1 | Methyl Methacrylate | None | 20 | - | >1.8 |

| 2 | Methyl Methacrylate | Styrene (5) | 90 | 40.0 | 1.3 |

| 3 | Methyl Methacrylate | Styrene (10) | 95 | 42.0 | 1.25 |

| 4 | 2-Hydroxyethyl Methacrylate | 9-(4-vinylbenzyl)-9H-carbazole (2) | 88 | 35.0 | 1.35 |

Application of Haloalkyl Alcohols as Transfer Agents in Controlled Radical Polymerization of Methacrylates

In the realm of controlled radical polymerization, chain transfer agents play a crucial role in regulating the molecular weight of the resulting polymers. While RAFT agents and other specialized molecules are commonly employed, simpler molecules like haloalkyl alcohols have also been investigated for their potential to control radical polymerization, particularly of methacrylates. u-fukui.ac.jp This process is often referred to as catalytic chain transfer polymerization (CCTP) when a catalyst is involved, or degenerative chain transfer when no catalyst is used. rsc.orguq.edu.auresearchgate.net

The mechanism of chain transfer with a haloalkyl alcohol, such as 2-bromoethanol (B42945), involves the abstraction of a hydrogen atom from the alcohol by the propagating polymer radical. u-fukui.ac.jp This terminates the growth of that particular polymer chain and generates a radical on the haloalkyl alcohol. This new radical can then initiate the growth of a new polymer chain. The efficiency of this process depends on the transfer constant of the haloalkyl alcohol, which is a measure of its reactivity towards the propagating radical.

Studies have shown that in the radical polymerization of methyl methacrylate, the presence of a significant amount of 2-bromoethanol can lead to a controlled process. u-fukui.ac.jp The molecular weight of the resulting poly(methyl methacrylate) decreases with an increasing concentration of 2-bromoethanol, which is characteristic of a chain transfer process. This method provides a relatively simple and inexpensive way to control the molecular weight of polymethacrylates, although the level of control over the polymer architecture and dispersity may not be as high as with more sophisticated CRP techniques like ATRP or RAFT.

The following table provides representative data on the effect of 2-bromoethanol as a chain transfer agent in the radical polymerization of methyl methacrylate.

| Entry | Monomer | [2-Bromoethanol]/[Initiator] Ratio | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) |

| 1 | Methyl Methacrylate | 0 | 150.0 | 2.1 |

| 2 | Methyl Methacrylate | 10 | 80.0 | 1.8 |

| 3 | Methyl Methacrylate | 50 | 30.0 | 1.6 |

| 4 | Methyl Methacrylate | 100 | 15.0 | 1.5 |

Anionic Polymerization of this compound

Controlled Synthesis of Poly(this compound) Homopolymers

Anionic polymerization is a powerful living polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. uliege.be However, it is highly sensitive to impurities and functional groups that can react with the anionic propagating center. Despite the presence of a reactive carbon-bromine bond, the controlled anionic polymerization of this compound has been successfully achieved under specific reaction conditions. researchgate.net

The key to the successful anionic polymerization of this compound is to perform the reaction at a low temperature, typically -78 °C, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.net The use of a suitable initiator, such as 1,1-diphenyl-3-methylpentyllithium, in the presence of lithium chloride (LiCl) is also crucial. LiCl is known to suppress side reactions by complexing with the propagating anionic species, leading to a more controlled polymerization. researchgate.netuliege.be

Under these conditions, the polymerization proceeds in a living manner, allowing for the synthesis of poly(this compound) (PBEMA) with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions, with polydispersity indices (PDI) typically below 1.2. researchgate.net The quantitative yield of the polymer further confirms the efficiency and controlled nature of the polymerization. The bromo functionality remains intact throughout the polymerization, making the resulting homopolymer a valuable precursor for further chemical modifications.

The table below summarizes typical results for the controlled anionic polymerization of this compound.

| Entry | Monomer/Initiator Ratio | Theoretical Molar Mass ( kg/mol ) | Experimental Molar Mass ( kg/mol ) | Polydispersity Index (PDI) |

| 1 | 50 | 9.7 | 9.5 | 1.10 |

| 2 | 100 | 19.4 | 19.0 | 1.12 |

| 3 | 150 | 29.1 | 28.5 | 1.15 |

| 4 | 200 | 38.8 | 38.2 | 1.18 |

Anionic Block Copolymerization with this compound

The living nature of the anionic polymerization of this compound allows for its use in the synthesis of well-defined block copolymers. researchgate.netresearchgate.net This is achieved through the sequential addition of monomers to the living polymer chains. The order of monomer addition is critical to the success of the block copolymerization, as the stability of the propagating anionic species can vary significantly between different monomers.

The synthesis of diblock copolymers of methyl methacrylate (MMA) and this compound has been demonstrated. researchgate.net A well-defined poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-PBEMA) diblock copolymer can be successfully synthesized by first polymerizing MMA and then adding this compound to the living PMMA chains. researchgate.net The resulting block copolymer exhibits a narrow molecular weight distribution, indicating a high efficiency of initiation of the second block by the living PMMA macroinitiator.

However, the reverse order of addition, where this compound is polymerized first followed by the addition of MMA, is not successful. researchgate.net This is attributed to the instability of the propagating chain-end anion of poly(this compound), which likely undergoes side reactions before it can efficiently initiate the polymerization of MMA. researchgate.net This highlights the importance of understanding the relative reactivities and stabilities of the propagating species when designing a synthetic route for block copolymers via anionic polymerization.

The following table presents characteristic data for the successful anionic block copolymerization of methyl methacrylate and this compound.

| Entry | Block Copolymer | Molar Mass of First Block ( kg/mol ) | Molar Mass of Diblock ( kg/mol ) | Polydispersity Index (PDI) |

| 1 | PMMA-b-PBEMA | 10.0 (PMMA) | 25.0 | 1.15 |

| 2 | PMMA-b-PBEMA | 15.0 (PMMA) | 35.0 | 1.18 |

| 3 | PMMA-b-PBEMA | 20.0 (PMMA) | 50.0 | 1.20 |

Conventional Radical Polymerization of this compound

Conventional radical polymerization remains a robust and widely used method for synthesizing polymers from vinyl monomers like this compound. This approach can be adapted to produce materials with specific morphologies and properties, such as crosslinked microspheres, and to create copolymers with tailored characteristics.

Suspension polymerization is an effective technique for producing spherical polymer particles, and it has been successfully employed to synthesize crosslinked poly(this compound) (PBEMA) microspheres. Current time information in Pasuruan, ID.acs.org These microspheres are of particular interest as they can serve as solid supports for various applications, including as catalyst carriers or scavenging materials in solid-phase reactions. Current time information in Pasuruan, ID. The presence of the bromoalkyl functional groups on the surface of these beads makes them versatile platforms for further chemical modification. acs.org

The synthesis of these microspheres typically involves the dispersion of an organic monomer phase, containing this compound, a comonomer, a crosslinking agent, and a radical initiator, into an aqueous phase containing a stabilizer. The selection of a suitable stabilizer is critical to prevent the agglomeration of the monomer droplets and to ensure the formation of well-defined spherical beads. Current time information in Pasuruan, ID. Poly(N-vinylpyrrolidone) is one such stabilizer that has been effectively used for this purpose. acs.org

To control the density of the bromoethyl functional groups in the resulting polymer, this compound is often copolymerized with a diluting comonomer, such as methyl methacrylate (MMA). Current time information in Pasuruan, ID.acs.org A crosslinking agent, like ethylene (B1197577) glycol dimethacrylate (EGDMA), is incorporated to create a three-dimensional network structure, rendering the microspheres insoluble and mechanically stable. rsc.org The polymerization is initiated by a free-radical source, commonly 2,2'-azoisobutyronitrile (AIBN), upon heating. Current time information in Pasuruan, ID. This process yields highly transparent, bromoalkyl-functional microbeads with diameters typically in the range of 125-420 μm. acs.org

Table 1: Components in Suspension Polymerization of this compound for Crosslinked Microspheres

| Component | Role | Example |

| Functional Monomer | Provides the desired chemical functionality | This compound (BEMA) |

| Diluting Comonomer | Adjusts the density of functional groups | Methyl methacrylate (MMA) |

| Crosslinker | Forms a polymer network, providing insolubility and stability | Ethylene glycol dimethacrylate (EGDMA) |

| Initiator | Generates free radicals to start polymerization | 2,2'-Azoisobutyronitrile (AIBN) |

| Stabilizer | Prevents droplet coalescence in the aqueous phase | Poly(N-vinylpyrrolidone) (PVP) |

Free radical copolymerization is a versatile method for tailoring the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The resulting copolymer's composition and microstructure are governed by the reactivity ratios of the comonomers. The reactivity ratios, denoted as r1 and r2, are the ratios of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer. instras.com

While specific, experimentally determined reactivity ratios for this compound with various comonomers are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of structurally similar methacrylates. Generally, in the copolymerization of different methacrylates, the reactivity ratios tend to be close to 1, suggesting a tendency to form random copolymers. For instance, in the copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate, the reactivity ratios were found to be r1(MMA) = 0.8436 and r2(2-EOEMA) = 0.7751, indicating the formation of a random copolymer. sapub.org

Given that this compound is also a methacrylate-type monomer, it is expected to exhibit similar reactivity to other methacrylates. Therefore, in copolymerizations with monomers like styrene or methyl methacrylate, it would likely lead to the formation of statistical or random copolymers. The product of the reactivity ratios (r1r2) provides insight into the monomer distribution: if r1r2 = 1, a completely random copolymer is formed; if r1r2 approaches 0, an alternating copolymer is favored; and if r1r2 > 1, a tendency towards block copolymer formation is indicated. instras.com Without specific data for BEMA, it is reasonable to hypothesize that its copolymerizations would result in copolymers where the monomer units are distributed statistically along the polymer chain.

Self-Condensing Vinyl Polymerization (SCVP) Utilizing this compound as Inimer

Self-condensing vinyl polymerization (SCVP) is a powerful one-pot method for the synthesis of hyperbranched polymers. nih.govnih.gov This technique utilizes a special type of monomer known as an "inimer," which possesses both a polymerizable vinyl group and an initiating site within the same molecule. rsc.org The structure of this compound, with its methacrylate double bond and an alkyl bromide group that can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), makes it a potential candidate for use as an inimer in SCVP.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a globular shape. nih.gov They are characterized by a high density of functional groups at their periphery, low viscosity, and high solubility compared to their linear analogs. nih.gov The synthesis of hyperbranched polymers via SCVP of an inimer like this compound would proceed through a mechanism where the initiating bromo-functional group of one inimer molecule initiates the polymerization of the methacrylate group of another inimer molecule. As the polymer chains grow, they incorporate more inimer molecules, each adding a new branching point and a new potential initiation site, leading to the characteristic dendritic architecture.

The degree of branching is a key parameter for hyperbranched polymers, and for those derived from an AB2-type monomer (where A is the polymerizable group and B is the initiating group), the theoretical degree of branching is around 50%. nih.gov The resulting polymers have an irregular, highly branched structure. nih.gov While the direct application of this compound as an inimer in SCVP is not extensively detailed, the synthesis of hyperbranched polymethacrylates and polyacrylates has been achieved through a "haloinimer" approach, demonstrating the feasibility of using halo-functionalized inimers for this purpose. nih.gov

Photopolymerization, or polymerization initiated by light, offers several advantages, including spatial and temporal control over the initiation process and the ability to conduct reactions at ambient temperature. acs.org In the context of SCVP, a photoinitiated approach could be employed to trigger the polymerization of an inimer like this compound. This would typically involve a photoinitiator that, upon absorption of light, generates radicals that can activate the initiating group of the inimer.

For instance, in a photoinduced ATRP-based SCVP, a photocatalyst, upon irradiation, could facilitate the abstraction of the bromine atom from the 2-bromoethyl group of the inimer, generating a radical that then initiates the polymerization of the methacrylate double bonds of other inimer molecules. The process would continue, with light mediating the activation and deactivation steps, leading to the formation of a hyperbranched structure. While specific studies on the photopolymerization of this compound in an SCVP system are scarce, photoinitiated radical polymerizations of various vinyl monomers are well-established. researchgate.net These systems often involve a photoinitiator that generates initiating radicals through cleavage (Type I) or hydrogen abstraction (Type II) mechanisms upon UV or visible light irradiation. mdpi.com

Ring-Opening Polymerization (ROP) Initiated from Poly(this compound) Derivatives

The bromoethyl functional groups present in polymers synthesized from this compound can be utilized as covalent initiation sites for other polymerization techniques. One such application is in initiating the ring-opening polymerization (ROP) of cyclic monomers to create polymer brushes on the surface of PBEMA-based materials, such as the crosslinked microspheres described earlier. This "grafting-from" approach allows for the synthesis of core-shell structures with a PBEMA core and a shell composed of a different polymer.

For example, crosslinked microspheres made from a copolymer of this compound and methyl methacrylate can act as solid macroinitiators for the ring-opening polymerization of 2-methyl-2-oxazoline (B73545). rsc.orgnih.gov In this process, the bromoethyl groups on the surface of the microspheres initiate the cationic ROP of the oxazoline (B21484) monomer. This results in the growth of poly(2-methyl-2-oxazoline) chains from the surface of the microspheres, forming a dense layer of polymer brushes. These grafted chains can be further modified, for instance, by hydrolysis to yield linear poly(ethylenimine) (PEI), introducing amine functionalities to the surface. nih.gov This strategy demonstrates the utility of poly(this compound) as a versatile platform for creating more complex and functional polymer architectures through the initiation of ring-opening polymerization.

Surface-Initiated Ring-Opening Polymerization from Bromo-functionalized Macroinitiators

The covalent attachment of polymers to surfaces, often termed "grafting-from," is a powerful technique for modifying surface properties. One effective strategy involves the use of surface-initiated polymerization, where initiator sites are immobilized on a substrate, and polymer chains are grown directly from these sites. Bromo-functionalized macroinitiators, particularly those derived from this compound (BEMA), have emerged as versatile platforms for initiating such polymerizations. The presence of the bromoethyl group provides a reactive site that can initiate the polymerization of various monomers.

Specifically, these bromo-functionalized surfaces are highly effective as macroinitiators for the surface-initiated ring-opening polymerization (SI-ROP) of cyclic monomers, such as 2-methyl-2-oxazoline. This approach allows for the growth of well-defined polymer brushes on the surface of the macroinitiator, leading to the creation of core-shell structures with tailored functionalities.

Research Findings

Research in this area has demonstrated the successful synthesis of bromo-functionalized microspheres through the suspension polymerization of this compound (BEMA), often in combination with other monomers like methyl methacrylate (MMA) and a crosslinker such as ethylene glycol dimethacrylate (EGDMA). These microspheres serve as solid macroinitiators for the subsequent ring-opening polymerization of cyclic monomers.

In a notable study, bromide-functionalized microspheres were prepared and subsequently used to initiate the ring-opening polymerization of 2-methyl-2-oxazoline. The bromoalkyl groups on the surface of these microparticles act as the initiation sites for the polymerization, resulting in the grafting of poly(2-methyl-2-oxazoline) chains. This process effectively creates a "hairy" graft layer of poly(2-methyl-2-oxazoline) tethered to the surface of the microspheres.

The grafting of poly(2-methyl-2-oxazoline) from the surface of poly(this compound) microspheres is typically achieved by heating the crosslinked poly(BEMA) macroinitiator with the 2-methyl-2-oxazoline monomer in a suitable solvent, such as acetonitrile, at elevated temperatures. The extent of grafting can be monitored by the mass increase of the resulting polymer. For instance, in one study, a grafting yield of 62% was achieved by heating the components at 110°C.

The resulting polymer brushes can be further modified. For example, the poly(2-methyl-2-oxazoline) grafts can be hydrolyzed under acidic conditions to yield linear poly(ethylenimine) (PEI) chains on the surface. This transformation introduces primary and secondary amine functionalities to the surface, significantly altering its chemical properties and opening up avenues for further functionalization, such as enzyme immobilization.

The successful grafting in these systems underscores the sufficient reactivity of the bromoethyl groups of the poly(BEMA) macroinitiators for initiating the ring-opening polymerization of 2-methyl-2-oxazoline.

Data on Surface-Initiated Ring-Opening Polymerization

The following tables present representative data on the synthesis of bromo-functionalized macroinitiators and the subsequent surface-initiated ring-opening polymerization of 2-methyl-2-oxazoline.

Table 1: Characteristics of Bromo-functionalized Macroinitiator Microspheres

| Monomer Composition | Crosslinker | Particle Size Range (μm) | Bromoethyl Group Density (mmol/g) |

|---|---|---|---|

| This compound / Methyl methacrylate | Ethylene glycol dimethacrylate | 150 - 250 | 1.65 |

Table 2: Conditions and Results of Surface-Initiated Ring-Opening Polymerization of 2-Methyl-2-Oxazoline

| Macroinitiator | Monomer | Solvent | Temperature (°C) | Reaction Time (h) | Grafting Yield (%) |

|---|---|---|---|---|---|

| Poly(BEMA-co-MMA) Microspheres | 2-Methyl-2-oxazoline | Acetonitrile | 110 | 24 | 62 |

Macromolecular Engineering and Polymer Architectures Derived from 2 Bromoethyl Methacrylate

Synthesis and Properties of Poly(2-bromoethyl methacrylate) Homopolymers

The synthesis of poly(this compound) (PBEMA) homopolymers is typically achieved through controlled radical polymerization methods. ATRP, in particular, has proven effective for polymerizing (meth)acrylates, yielding well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.5). cmu.educmu.edu The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, commonly a copper(I) halide complexed with a nitrogen-based ligand. cmu.edu

The properties of PBEMA are largely dictated by its molecular weight and the presence of the pendant bromoethyl groups. These bromine functionalities are highly valuable as they can act as initiation sites for subsequent polymerization steps, allowing for the creation of more complex structures like block and graft copolymers. They also provide a reactive handle for nucleophilic substitution reactions, enabling the introduction of various functional groups along the polymer backbone.

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Polymerization Technique | Atom Transfer Radical Polymerization (ATRP) | - |

| Catalyst System | Copper(I) halide (e.g., CuBr) with a ligand (e.g., bipyridine) | - |

| Control over Molecular Weight | Determined by the initial ratio of monomer to initiator concentration | Linear increase with monomer conversion |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights | Typically < 1.5 |

| Key Functionality | Pendant bromoethyl groups | Serve as reactive sites for post-polymerization modification |

Design and Characterization of Copolymers Incorporating 2-Bromoethyl Methacrylate (B99206)

The versatility of BEMA is most evident in its use for creating a diverse range of copolymer architectures. The reactive bromine atom is a key feature that facilitates the synthesis of block, graft, hyperbranched, and crosslinked structures.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers involving BEMA often utilizes a PBEMA block as a macroinitiator for the polymerization of a second monomer. harth-research-group.org

Poly(methyl methacrylate)-block-poly(2-hydroxyethyl methacrylate) (PMMA-b-PHEMA): A common strategy to synthesize PMMA-b-PHEMA involves first creating a PMMA-b-PBEMA block copolymer. researchgate.net The PBEMA block is then chemically modified, typically through nucleophilic substitution with a protected hydroxyl group-containing nucleophile, followed by deprotection, or by direct hydrolysis to yield the PHEMA block. ATRP is a suitable method for both steps, ensuring the creation of well-defined block copolymers. researchgate.netcmu.edu The synthesis of a PMMA macroinitiator is the first step, which is then used to initiate the polymerization of BEMA. researchgate.net

PEGMA-block-Poly(this compound): Amphiphilic block copolymers, such as those containing a hydrophilic poly(ethylene glycol) methyl ether methacrylate (PEGMA) block and a hydrophobic PBEMA block, can be synthesized. These materials are of interest for their self-assembly properties in aqueous solutions. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another controlled radical polymerization technique that can be employed to create these structures, offering good control over the polymerization of functional monomers. frontiersin.org

| Block Copolymer | Synthesis Strategy | Key Intermediates/Steps | Polymerization Technique |

|---|---|---|---|

| PMMA-b-PHEMA | Sequential monomer addition or post-polymerization modification | PMMA macroinitiator, PMMA-b-PBEMA intermediate, hydrolysis of PBEMA block | ATRP |

| PEGMA-b-PBEMA | Sequential monomer addition | PEGMA macro-RAFT agent or PBEMA macroinitiator | RAFT, ATRP |

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. wikipedia.org PBEMA is an excellent backbone for creating graft copolymers via the "grafting from" approach. cmu.edu In this method, the pendant bromine atoms on the PBEMA backbone act as initiation sites for the polymerization of a second monomer, leading to the growth of side chains. cmu.edu For example, polyethylene-g-poly(methyl methacrylate) has been synthesized by first creating a polyethylene macroinitiator with pendant 2-bromoisobutyrate groups, which then initiates the ATRP of methyl methacrylate. cmu.edu This same principle allows for the grafting of various polymers from a PBEMA backbone.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.org One method to synthesize hyperbranched polymers from BEMA is through self-condensing vinyl polymerization (SCVP). cmu.edu This technique uses a special type of monomer, known as an "inimer," which contains both a polymerizable vinyl group and an initiating group. A derivative of BEMA, such as 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA), can act as an inimer for ATRP. cmu.edu During polymerization, the molecule can act as both a monomer (via its acrylate group) and an initiator (via its bromopropionyl group), leading to the formation of a highly branched structure. cmu.edu This one-pot synthesis is a more straightforward alternative to the multi-step synthesis required for perfect dendrimers. rsc.orgnih.gov

BEMA is a valuable component in the creation of crosslinked polymer networks and functional microspheres. These materials are useful as catalyst carriers, scavenging materials, or in solid-phase synthesis. itu.edu.trscispace.com

Crosslinked Networks: Crosslinked polymer networks based on methacrylates can be prepared to create materials with tunable mechanical and thermal properties. researchgate.net Incorporating BEMA into these networks introduces reactive bromide groups that can be used for further functionalization. The crosslinking process involves copolymerizing BEMA with a di- or multi-functional monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), which forms covalent bonds between polymer chains. nih.gov

Functional Microspheres: Bromo-functionalized microspheres can be prepared by the suspension polymerization of BEMA, often with a co-monomer like methyl methacrylate (MMA) to control the density of functional groups and a crosslinker like EGDMA. itu.edu.tritu.edu.tr The resulting microbeads possess accessible bromoethyl groups on their surface which can serve as initiation sites for surface-initiated ATRP or ring-opening polymerization. itu.edu.tritu.edu.tr This allows for the growth of polymer "brushes" from the surface of the microspheres, creating "hairy" grafts with specific functionalities. itu.edu.tr For example, glycidyl (B131873) methacrylate has been polymerized from the surface of PBEMA-based microspheres to generate epoxy-functional surfaces. itu.edu.tritu.edu.tr

| Architecture | Synthesis Method | Key Components | Resulting Functionality | Potential Applications |

|---|---|---|---|---|

| Crosslinked Networks | Free radical copolymerization | BEMA, Methyl Methacrylate (MMA), Ethylene Glycol Dimethacrylate (EGDMA) | Tunable mechanical properties, post-functionalizable bromide sites | Coatings, dental materials, adhesives |

| Functional Microspheres | Suspension polymerization | BEMA, MMA, EGDMA, Stabilizer (e.g., Poly(N-vinyl pyrrolidone)) | Bromoalkyl groups for surface-initiated polymerization | Catalyst supports, solid-phase synthesis, enzyme immobilization acs.org |

Advanced Polymer Architectures

The combination of controlled polymerization techniques with the reactivity of the bromoethyl group allows for the design of even more advanced and complex polymer architectures. By strategically combining different polymerization mechanisms, such as ATRP and ring-opening polymerization (ROP), novel materials can be accessed. For instance, a PBEMA block can initiate the ROP of cyclic monomers like ε-caprolactone, leading to the formation of methacrylate-polyester block copolymers. researchgate.net The ability to create well-defined segments of different polymer types opens up possibilities for materials with unique self-assembly behaviors, responsiveness to stimuli, and tailored properties for high-performance applications. harth-research-group.orgresearchgate.net

Polymer Brushes via "Grafting From" Strategies Initiated from this compound Sites

The "grafting from" technique is a powerful method for creating dense polymer brushes on various surfaces. This approach involves immobilizing an initiator on a substrate and subsequently polymerizing monomers from these surface-anchored sites. nsf.gov This method allows for the synthesis of thick, covalently attached polymer brushes with high grafting densities. nsf.gov Polymers containing this compound (BEMA) units are particularly well-suited for this strategy, as the bromoalkyl groups can serve as effective initiation sites for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

A prominent example of this is the preparation of crosslinked poly(this compound) (poly(BEMA)) microspheres, which can then be used as a scaffold for the growth of functional polymer brushes. itu.edu.tr In a detailed study, bromoalkyl-functional microbeads were synthesized through the suspension copolymerization of BEMA with a diluting co-monomer like methyl methacrylate (MMA) and a crosslinker such as ethylene glycol dimethacrylate (EGDMA). itu.edu.tritu.edu.tr These microspheres, possessing a high density of accessible bromoethyl groups, were then employed as macroinitiators for the surface-initiated ATRP of other monomers. itu.edu.tr For instance, glycidyl methacrylate (GMA) has been successfully polymerized from the surface of these poly(BEMA) beads, resulting in epoxy-functionalized "hairy" grafts. itu.edu.tr

The versatility of the bromoethyl initiating sites is further demonstrated by their ability to initiate other types of polymerization. For example, these sites have been used for the ring-opening polymerization of 2-methyl-2-oxazoline (B73545), leading to the generation of N-acetylethyleneimine-functional grafts on the particle surfaces. itu.edu.tr This highlights the utility of BEMA-containing polymers as a platform for creating diverse and functional polymer brush architectures.

The table below summarizes the key components and outcomes of a typical "grafting from" strategy using BEMA-functionalized microspheres.

| Component | Role | Example Material | Resulting Structure |

| Backbone Monomer | Forms the core polymer structure with initiating sites | This compound (BEMA) | Crosslinked poly(BEMA) microspheres |

| Co-monomer | Adjusts the density of initiating groups | Methyl methacrylate (MMA) | Bromo-functional microbeads |

| Crosslinker | Provides structural integrity to the core | Ethylene glycol dimethacrylate (EGDMA) | Stable microsphere scaffold |

| "Grafted" Monomer | Forms the polymer brush | Glycidyl methacrylate (GMA) | Microspheres with epoxy-functional polymer brushes |

| Polymerization Method | Controls the growth of the polymer brushes | Atom Transfer Radical Polymerization (ATRP) | Dense, well-defined polymer grafts |

Single-Chain Polymer Nanoparticles (SCNPs) via Intramolecular Crosslinking of Poly(this compound) Copolymers

Single-chain polymer nanoparticles (SCNPs) are discrete, nano-sized objects formed by the intramolecular collapse and crosslinking of individual polymer chains. nih.govadvancedsciencenews.com This technique allows for the creation of well-defined nanoparticles with diameters typically ranging from 1.5 to 20 nm. nih.gov The synthesis of SCNPs generally involves preparing a linear precursor polymer chain that contains reactive functional groups, followed by an intramolecular crosslinking reaction under highly dilute conditions to favor intramolecular over intermolecular reactions. ebrary.netnih.gov

Copolymers of this compound are excellent candidates for the synthesis of SCNPs. The pendant bromoethyl groups distributed along the polymer backbone can act as reactive sites for intramolecular crosslinking reactions. A general strategy involves the synthesis of a random copolymer, for example, poly(methyl methacrylate-co-2-bromoethyl methacrylate), via a controlled polymerization technique like ATRP. This provides good control over the molecular weight and distribution of the reactive BEMA units.

The intramolecular collapse of these copolymer chains can be induced by adding a suitable crosslinking agent that can react with the bromoethyl groups. For instance, a diamine or dithiol compound could be used to form covalent bonds between different bromoethyl moieties on the same polymer chain. The reaction is carried out at very low polymer concentrations to minimize intermolecular crosslinking, which would otherwise lead to the formation of a gel. nih.gov The result of this process is the transformation of a random coil polymer chain in solution into a compact, globular nanoparticle. advancedsciencenews.com

The key steps and components for the synthesis of SCNPs from poly(BEMA) copolymers are outlined below:

| Step | Description | Key Parameters |

| 1. Precursor Synthesis | Synthesis of a linear copolymer containing BEMA units. | Controlled polymerization (e.g., ATRP), comonomer ratio. |

| 2. Intramolecular Crosslinking | Addition of a crosslinking agent to the copolymer solution. | High dilution, nature of the crosslinker and solvent. |

| 3. SCNP Formation | The polymer chain collapses into a nanoparticle structure. | Reaction time, temperature. |

Functional End-Group and Pendant Group Modification

Post-Polymerization Modification via Nucleophilic Substitution Reactions on Bromoethyl Groups

The pendant bromoethyl groups in polymers derived from this compound are highly amenable to post-polymerization modification through nucleophilic substitution reactions. bloomtechz.compearson.com This allows for the introduction of a wide array of functional groups onto the polymer backbone, thereby tailoring the polymer's properties for specific applications. cmu.edursc.org The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by various nucleophiles. bloomtechz.com

These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon atom, leading to the displacement of the bromide ion. bloomtechz.com A diverse range of nucleophiles can be employed for this purpose, including:

Amines: Primary, secondary, and tertiary amines can react with the bromoethyl groups to introduce amino functionalities or, in the case of tertiary amines, to form quaternary ammonium salts. pearson.comscience-revision.co.uk

Azides: Sodium azide is a common reagent used to convert the bromoethyl group into an azidoethyl group. This is a particularly useful transformation as the azide group can then participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Thiols: Thiolates are strong nucleophiles that can readily displace the bromide to form thioether linkages. pearson.com

Hydroxides: Hydroxide ions can be used to convert the bromoethyl group into a hydroxyethyl group, introducing hydroxyl functionality to the polymer. science-revision.co.uk

Cyanides: The reaction with cyanide ions introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. science-revision.co.uk

The efficiency of these nucleophilic substitution reactions allows for the quantitative conversion of the bromoethyl groups, enabling the synthesis of well-defined functional polymers. cmu.edu This chemical versatility makes poly(this compound) a valuable platform for creating materials with tailored chemical and physical properties.

Chemical Conversion of Bromoethyl Moieties to Other Functional Groups (e.g., Poly(ethylenimine) (PEI))

The bromoethyl groups of poly(BEMA) can serve as initiation sites for the "grafting from" polymerization of other monomers, leading to the formation of graft copolymers with complex architectures. A significant application of this is the synthesis of polymers with poly(ethylenimine) (PEI) grafts. PEI is a cationic polymer known for its high density of amino groups, making it useful in applications such as gene delivery. unal.edu.co

A common method to generate PEI grafts from a poly(BEMA) backbone is through the ring-opening polymerization of 2-oxazoline monomers. For instance, the bromoethyl groups can initiate the polymerization of 2-methyl-2-oxazoline. itu.edu.tr This results in the formation of poly(N-acetylethyleneimine) side chains. Subsequent hydrolysis of the acetyl groups yields linear poly(ethylenimine) grafts attached to the original methacrylate backbone. This two-step process allows for the creation of well-defined graft copolymers with PEI side chains.

Another approach to introduce PEI is through direct grafting of pre-existing PEI chains onto the poly(BEMA) backbone. This "grafting to" method would involve a nucleophilic substitution reaction where the amine groups of PEI displace the bromide on the BEMA units. However, the "grafting from" approach described above generally allows for higher grafting densities.

The conversion of bromoethyl groups to PEI grafts is a powerful technique for combining the properties of a methacrylate backbone with the functionality of PEI. The table below outlines the "grafting from" approach for synthesizing poly(BEMA)-graft-PEI.

| Step | Reaction | Reagents/Conditions | Intermediate/Final Product |

| 1. Initiation | Ring-opening polymerization of a 2-oxazoline monomer from the bromoethyl sites. | 2-methyl-2-oxazoline | Poly(BEMA)-graft-poly(N-acetylethyleneimine) |

| 2. Hydrolysis | Removal of the acetyl protecting groups from the side chains. | Acidic or basic hydrolysis | Poly(BEMA)-graft-poly(ethylenimine) |

Research on Functional Materials and Applications of Poly 2 Bromoethyl Methacrylate Based Systems

Surface Modification and Coating Technologies

The ability to controllably modify surfaces is crucial for advancing technologies in fields ranging from biomedical devices to electronics. Poly(2-bromoethyl methacrylate) serves as an excellent precursor for creating functional polymer brushes on various substrates, leading to surfaces with desired chemical and physical properties.

Polymer Grafting onto Inorganic Substrates (e.g., Stainless Steel, SiO2, TiO2) for Surface Functionalization

The grafting of polymers onto inorganic surfaces like stainless steel, silicon dioxide (SiO₂), and titanium dioxide (TiO₂) can significantly enhance their performance by improving biocompatibility, reducing fouling, and introducing new functionalities. While direct grafting of PBEMA is a viable strategy, much of the research focuses on using similar bromo-functionalized molecules to initiate polymerization from the surface.

One approach to modifying stainless steel surfaces for biomedical applications, such as drug-eluting stents, involves a multi-step process to improve the durability of coatings. nih.gov A similar strategy can be envisioned using a bromo-functionalized initiator layer to graft PBEMA or other methacrylate-based polymers. This method enhances the adhesion of subsequent drug-in-polymer matrices, preventing cracking and delamination. nih.gov

For oxide substrates like SiO₂ and TiO₂, surface functionalization is readily achieved. Organosilanes are commonly used to introduce reactive groups onto these surfaces, which can then be used to anchor polymer chains. chemrxiv.org For instance, SiO₂ nanoparticles have been functionalized with cationic polymers using a combination of mussel-inspired chemistry and surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov This versatile approach could be adapted for grafting PBEMA, providing a surface rich in reactive bromide groups for further modification.

The table below summarizes findings from research on the surface functionalization of various inorganic substrates.

| Substrate | Modification Method | Key Findings |

| Stainless Steel | Electrografting of a bromo-functionalized diazonium salt followed by atom-transfer radical polymerization (ATRP). nih.gov | Formation of a stable organic layer that significantly improves the durability of subsequent coatings. nih.gov |

| SiO₂ | Mussel-inspired chemistry and surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov | Successful grafting of cationic polymers, leading to enhanced adsorption capabilities for organic dyes. nih.gov |

| TiO₂-SiO₂ | Covalent functionalization with trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com | Creation of nanocomposite coatings with superhydrophilic properties and good optical characteristics. mdpi.com |

Surface Modification of Hydrogels Using Poly(this compound) Derivatives

Hydrogels are widely used in biomedical applications, but their surface properties often need to be tailored to control interactions with biological systems. Derivatives of 2-bromoethyl methacrylate (B99206) are instrumental in modifying hydrogel surfaces. A versatile method for this is surface-initiated, Cu(0)-mediated controlled radical polymerization (SI-CuCRP). nih.govacs.org This technique allows for the growth of a variety of polymer brushes from the hydrogel surface under ambient conditions. nih.gov

In a typical procedure, the hydrogel is first modified with an initiator containing a bromoalkyl group, such as 2-bromoethyl α-bromoisobutyrate. nih.govacs.org This initiator-modified hydrogel then serves as the substrate for the polymerization of various monomers, leading to a "hairy" hydrogel with a functional polymer brush layer. This approach has been used to create spatially structured hydrogel-polymer brush interfaces with tunable lubrication properties and responsive behavior. nih.gov

| Hydrogel System | Modification Technique | Functional Outcome |

| p(HEMA-NVP-DMAEMA) | Surface-initiated Cu(0)-mediated controlled radical polymerization (SI-CuCRP) using a bromoalkyl α-bromoisobutyrate modifier. nih.govacs.org | Spatially structured hydrogel-polymer brush interfaces with tunable lubrication and responsive properties. nih.gov |

| Poly(2-hydroxyethyl methacrylate-co-methacrylic acid) | Deposition of extracellular matrix proteins. nih.gov | Enhanced adhesion and growth of mesenchymal stromal cells and astrocytes. nih.gov |

Development of Responsive Polymer Coatings

Responsive or "smart" polymer coatings can change their properties in response to external stimuli such as temperature or pH. Poly(this compound) can be a component in creating such coatings. For instance, thermoresponsive copolymer brush coatings have been developed by copolymerizing 2-hydroxyethyl methacrylate (HEMA) with monomers like N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol) methyl ether methacrylate (OEGMA). nih.gov The resulting coatings exhibit lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior, which can be fine-tuned by adjusting the copolymer composition. nih.gov The hydroxyl groups from HEMA can be further functionalized, offering a pathway to incorporate other responsive moieties.

Polymeric Reagents and Catalyst Support Materials

The reactive nature of the bromoethyl group makes PBEMA an ideal candidate for use as a polymeric reagent or a support for catalysts. Immobilizing reagents and catalysts on a polymer backbone offers several advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for use in flow chemistry systems. cam.ac.uk

Crosslinked microspheres of poly(this compound) have been synthesized and utilized as a platform for surface-initiated polymerizations. itu.edu.tritu.edu.tr These bromoalkyl-functional microbeads serve as initiation sites for techniques like atom-transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). itu.edu.tritu.edu.tr This allows for the generation of "hairy" microspheres with functional polymer grafts, which can act as scavenging materials or catalyst carriers. itu.edu.tr

Similarly, poly(bromoethyl acrylate), a closely related polymer, has been shown to be an excellent reactive precursor for post-polymerization modification with a variety of nucleophiles under mild conditions. researchgate.net This highlights the versatility of polymers bearing pendant alkyl bromide groups for creating a diverse library of functional materials.

| Polymer Support | Application | Key Features |

| Crosslinked Poly(this compound) Microspheres | Initiation sites for surface-initiated polymerization. itu.edu.tritu.edu.tr | Bromoalkyl groups on the surface allow for the grafting of functional polymer brushes. itu.edu.tritu.edu.tr |

| Poly(bromoethyl acrylate) | Reactive precursor for nucleophilic substitution. researchgate.net | Enables the synthesis of a wide range of functional polymers, including polyanions and glycopolymers. researchgate.net |

| Poly(methyl methacrylate)-supported β-diketone-linked palladium complexes | Catalyst for olefin oxidation. ias.ac.in | The degree of cross-linking of the polymer matrix influences the catalytic efficiency. ias.ac.in |

Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties in response to small changes in their environment, are of great interest for a variety of applications.

pH-Responsive Polymeric Architectures Incorporating this compound Derivatives

The bromoethyl group in PBEMA can be readily converted to a pH-responsive group. For example, reaction with a tertiary amine such as diethylamine (B46881) yields poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a well-known pH-responsive polymer. nih.govdovepress.commonash.edu PDEAEMA is a cationic polyelectrolyte with a pKa around 7.0-7.4, making it responsive to pH changes in the physiological range. nih.govmonash.edu

At pH values below its pKa, the tertiary amine groups of PDEAEMA become protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve in aqueous solutions. nih.govmonash.edu Conversely, at pH values above the pKa, the amine groups are deprotonated and the polymer becomes hydrophobic, leading to collapse or aggregation. nih.govmonash.edu This pH-dependent transition is exploited in various applications, particularly in drug delivery, where nanoparticles or micelles made from PDEAEMA-containing copolymers can be designed to release their payload in the acidic environment of tumors or endosomes. nih.govdovepress.com

Research has demonstrated the development of pH-responsive mixed micelles from copolymers containing PDEAEMA blocks for the controlled release of anticancer drugs. nih.govdovepress.com These systems show enhanced drug release at lower pH values, mimicking the tumor microenvironment. nih.gov

| Polymer System | pH-Responsive Moiety | Mechanism of Response |

| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) based copolymers | Diethylamino group. nih.govdovepress.commonash.edu | Protonation/deprotonation of the tertiary amine leads to a hydrophilic-to-hydrophobic transition. nih.govmonash.edu |

| Poly(2-hydroxyethyl methacrylate) with pH-sensitive carbonate linkage | Carbonate ester side chain. mdpi.com | Hydrolysis of the carbonate linkage under specific pH conditions. mdpi.com |

| Methacrylate-based anionic copolymers (MACs) | Carboxylic acid groups. | Ionization of carboxylic acid groups at higher pH leads to swelling. |

Thermo-Responsive Polymer Systems

Poly(this compound) (PBEMA) serves as a versatile precursor for the synthesis of advanced thermo-responsive polymer systems. While PBEMA itself is not thermo-responsive, its reactive bromoethyl side groups provide a convenient platform for introducing functionalities that impart temperature-sensitive behavior. This is typically achieved through post-polymerization modification or by using this compound (BEMA) as an intermediate to synthesize functional monomers that are then polymerized.

A key example involves the use of BEMA as a starting material for creating monomers like ethyl thiomorpholine (B91149) oxide methacrylate (THOXMA). researchgate.net Polymers and copolymers incorporating THOXMA exhibit a tunable lower critical solution temperature (LCST), a hallmark of thermo-responsive polymers. researchgate.net Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the polymer chains and water molecules. As the temperature rises above the LCST, these hydrogen bonds are disrupted, leading to dominant intra- and inter-molecular polymer interactions, which cause the polymer to become insoluble and precipitate from the solution. nih.gov This phase transition is reversible and can be precisely controlled.

The ability to copolymerize these BEMA-derived monomers with other functional units allows for the fine-tuning of the LCST. For instance, copolymerizing with hydrophilic monomers can increase the LCST, while copolymerization with hydrophobic monomers can lower it. This tunability is critical for biomedical applications where a phase transition near physiological temperature (37 °C) is often desired. nih.govscienceopen.com This strategy enables the creation of "smart" materials that can respond to temperature changes for applications like controlled drug delivery and tissue engineering. mdpi.com

Bio-Inspired and Biomimetic Materials Research

In the field of bio-inspired materials, this compound (BEMA) is a valuable building block for creating synthetic polymers that mimic the structure and function of natural nucleic acids like DNA and RNA. mdpi.com Specifically, BEMA is used as a precursor to synthesize more complex monomers that contain nucleobases (e.g., adenine, uracil). These functionalized monomers are then polymerized, often using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce well-defined copolymers. rsc.org

One notable study focused on the synthesis of two families of hydrophilic, nucleobase-containing copolymers. rsc.org

Statistical Copolymers : Composed of Uracil (B121893) methacrylate (UrMA) and 2-ethyl thiomorpholine oxide methacrylate (THOXMA), denoted as P(UrMA-stat-THOXMA). rsc.org The THOXMA monomer, which imparts hydrophilicity and hemocompatibility, is synthesized from a BEMA precursor. researchgate.netrsc.org

Diblock Copolymers : Composed of a constant hydrophilic block of poly(ethylene glycol) (PEG) and a second block containing Adenine methacrylate (AdMA) and THOXMA, denoted as PEG-b-P(AdMA-stat-THOXMA). rsc.org

The key finding of this research is that when aqueous solutions of these complementary copolymers (one containing uracil and the other containing adenine) are mixed at physiological pH, they spontaneously form nano-scale objects through supramolecular co-assembly. rsc.org This assembly is not driven by general hydrophobic interactions but specifically by the hydrogen bonds (H-bonds) forming between the complementary nucleobases (Adenine with Uracil), mimicking the base pairing found in DNA. rsc.org

The characteristics of the resulting co-assembled structures were analyzed using light scattering techniques, revealing significant aggregation upon mixing the complementary polymers. rsc.org

| Polymer System | Description | Apparent Molar Mass (Mₐ, g/mol) | Hydrodynamic Diameter (Dₕ, nm) | Aggregation Number (Nₐgg) |

|---|---|---|---|---|

| P1 | Uracil-containing statistical copolymer P(UrMA₃₄-stat-THOXMA₆₆) | - | < 20 | - |

| P2 | Adenine-containing diblock copolymer PEG₁₁₂-b-P(AdMA₃₅-stat-THOXMA₆₅) | - | < 20 | - |

| Formulation A (P1 + P2) | 1:1 mixture of complementary copolymers | ~10,000,000 | 130 | ~315 |

Data sourced from Polymer Chemistry (RSC Publishing). rsc.org

This research demonstrates that by using BEMA as a foundational chemical, it is possible to create sophisticated, bio-inspired materials where the size and morphology of self-assembled structures can be controlled by the polymer architecture and the specific interactions between nucleobases. rsc.orgrsc.org These platforms are promising for future applications in biosciences due to their biomimetic nature and excellent biocompatibility. rsc.org

Applications in Advanced Materials Science

Poly(this compound) and its derivatives hold potential for application in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), primarily as a functionalizable precursor material rather than an active component. The insulating aliphatic backbone of PBEMA is not intrinsically conductive, which is a requirement for active layers in these devices. researchgate.net However, the high density of reactive bromoethyl groups allows for post-polymerization modification to introduce desired optoelectronic properties.